molecular formula C11H12N2O2 B563764 6-(3-Pyridinylcarbonyl)valerolactam-d4 CAS No. 1189467-35-3

6-(3-Pyridinylcarbonyl)valerolactam-d4

Cat. No.: B563764
CAS No.: 1189467-35-3
M. Wt: 208.253
InChI Key: AKBAXTWXMULZOL-DNZPNURCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves the incorporation of deuterium atoms into the parent compound, 6-(3-Pyridinylcarbonyl)valerolactam. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

6-(3-Pyridinylcarbonyl)valerolactam-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .

Scientific Research Applications

6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the following areas:

    Chemistry: The compound serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical substances.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

    Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of isotope labeling

Mechanism of Action

The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves its incorporation into biological systems where it can be traced using analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to study metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

6-(3-Pyridinylcarbonyl)valerolactam-d4 is unique due to its deuterium labeling, which distinguishes it from its non-labeled analog, 6-(3-Pyridinylcarbonyl)valerolactam. Similar compounds include:

The uniqueness of this compound lies in its ability to provide detailed insights into molecular interactions and metabolic pathways through its distinct isotopic signature.

Properties

IUPAC Name

3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBAXTWXMULZOL-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.